molecular formula C7H13F2N B8036207 1-(3,3-Difluorocyclopentyl)ethan-1-amine

1-(3,3-Difluorocyclopentyl)ethan-1-amine

Cat. No.: B8036207
M. Wt: 149.18 g/mol
InChI Key: RGDLMWCOMQHALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluorocyclopentyl)ethan-1-amine (CAS 1697951-90-8) is a fluorinated amine compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C7H13F2N and a molecular weight of 149.18 g/mol, this primary amine features a 3,3-difluorocyclopentyl ring, a structure that can enhance metabolic stability and membrane permeability in bioactive molecules. This compound is structurally categorized as a cyclopentylamine derivative and serves as a versatile building block in organic synthesis. The amine functional group can be protected using common strategies, such as forming carbamates with reagents like Boc₂O (Di-t-butyl dicarbonate), which is crucial for multi-step synthesis in drug discovery projects . While specific biological data for this molecule is emerging, its structural profile aligns with compounds that interact with the central nervous system. Recent research highlights the trace amine-associated receptor 1 (TAAR1) as a promising, non-dopaminergic target for novel psychotherapeutic agents . TAAR1 is an intracellular G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission; its up-regulation in the prefrontal cortex of individuals with schizophrenia supports the development of TAAR1 agonists as innovative treatments . As a structurally unique amine, this compound provides researchers with a valuable scaffold for probing these novel biological pathways and developing new therapeutic candidates. This product is provided for non-medical purposes in industrial or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1-(3,3-difluorocyclopentyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-5(10)6-2-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDLMWCOMQHALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Reductive amination of the ketone precursor 1-(3,3-difluorocyclopentyl)ethan-1-one with ammonium salts (e.g., NH4_4OAc) under hydrogenation conditions yields the target amine. Ruthenium or iridium catalysts paired with chiral ligands enable asymmetric synthesis, crucial for enantioselective applications.

Experimental Protocol

  • Substrates : 1-(3,3-Difluorocyclopentyl)ethan-1-one (1.0 equiv), NH4_4OAc (2.0 equiv).

  • Catalyst : Ru(OAc)2_2/BINAP (0.5 mol%) or Ir-phosphoramidite complexes.

  • Conditions : H2_2 (50–60 atm), 80–100°C, 12–24 hours in MeOH/DMF (4:1).

  • Yield : 89–96% with enantiomeric excess (ee) up to 97%.

Optimization Insights

  • Additives : Ti(Oi^iPr)4_4 (30 mol%) enhances imine formation, while TFA (1.0 equiv) improves reaction rate and selectivity.

  • Pressure/Temperature : Higher H2_2 pressure (60 atm) and temperature (100°C) mitigate steric hindrance from the difluorocyclopentyl group.

Reduction of 1-(3,3-Difluorocyclopentyl)acetonitrile

Reaction Pathway

The nitrile intermediate 1-(3,3-difluorocyclopentyl)acetonitrile undergoes reduction via LiAlH4_4 or catalytic hydrogenation to form the primary amine.

Procedure Details

  • Reduction with LiAlH4_4 :

    • Conditions : LiAlH4_4 (3.0 equiv), THF, reflux, 6 hours.

    • Yield : 75–82%.

  • Catalytic Hydrogenation :

    • Catalyst : Ra-Ni or Pd/C (10 wt%).

    • Conditions : H2_2 (1–5 atm), 50–80°C, ethanol solvent.

    • Yield : 85–90%.

Challenges

  • Byproducts : Over-reduction to secondary amines or dehalogenation (C–F bond cleavage) occurs if excess reductant or harsh conditions are used.

Gabriel Synthesis via Halogenated Intermediates

Methodology

The Gabriel synthesis involves alkylation of potassium phthalimide with a halogenated cyclopentane derivative, followed by hydrolysis to release the primary amine.

Stepwise Process

  • Alkylation :

    • Substrate : 1-Bromo-3,3-difluorocyclopentane.

    • Reagent : Potassium phthalimide (1.2 equiv), DMF, 60°C, 8 hours.

    • Intermediate : N-(3,3-Difluorocyclopentyl)phthalimide.

  • Hydrolysis :

    • Conditions : Hydrazine hydrate (2.0 equiv), ethanol, reflux, 4 hours.

    • Yield : 70–78%.

Limitations

  • Substrate Availability : Requires synthesis of 1-bromo-3,3-difluorocyclopentane, which adds synthetic steps.

Hydrogenation of Oxime Derivatives

Synthetic Route

The oxime 1-(3,3-difluorocyclopentyl)ethan-1-one oxime is hydrogenated using Pt/C or Pd/C catalysts under high-pressure H2_2.

Protocol

  • Oxime Preparation :

    • Conditions : NH2_2OH·HCl (1.5 equiv), NaOAc, ethanol, 50°C, 2 hours.

  • Hydrogenation :

    • Catalyst : Pt/C (5 wt%), H2_2 (40–60 atm), 80°C, 6 hours.

    • Yield : 80–88%.

Advantages

  • Chemoselectivity : Minimizes over-alkylation side reactions common in nucleophilic substitution routes.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Reductive Amination89–96High enantioselectivity, one-pot procedureRequires specialized catalysts
Nitrile Reduction75–90Simple setup, scalableRisk of dehalogenation
Gabriel Synthesis70–78Avoids over-alkylationMulti-step, substrate complexity
Oxime Hydrogenation80–88High chemoselectivityOxime synthesis adds steps

Chemical Reactions Analysis

1-(3,3-Difluorocyclopentyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atoms or the amine group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1-(3,3-Difluorocyclopentyl)ethan-1-amine has garnered attention for its potential therapeutic applications, particularly in treating central nervous system (CNS) disorders. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders such as anxiety and depression.

Binding Affinity Studies

Preliminary studies focusing on binding affinity reveal that this compound could exhibit significant efficacy towards specific receptors involved in mood regulation. Understanding these interactions further can lead to the development of novel pharmacological agents.

Agrochemical Applications

Beyond medicinal chemistry, there is potential for this compound to be explored in agrochemicals. Its nitrogen functionality may allow it to serve as a ligand in coordination chemistry or as an active ingredient in pesticide formulations.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclopentyl)ethan-1-amine involves its interaction with molecular targets in biological systems. The fluorine atoms and the amine group play crucial roles in its binding affinity and activity. The pathways involved may include receptor binding, enzyme inhibition, or modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural Differences

The table below highlights key structural and physicochemical distinctions between 1-(3,3-difluorocyclopentyl)ethan-1-amine and related ethan-1-amine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 3,3-difluorocyclopentyl C₇H₁₃F₂N 149.14 Cycloaliphatic, geminal difluoro
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) 4-fluorophenyl C₈H₁₀FN 139.16 Aromatic, monofluoro substitution
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine 3-(trifluoromethyl)phenyl C₉H₁₀F₃N 189.18 Aromatic, electron-withdrawing CF₃
(S)-1-(3,4-Difluorophenyl)ethan-1-amine 3,4-difluorophenyl C₈H₉F₂N 157.16 Chiral center, vicinal difluoro
1-(4-Methoxyphenyl)ethan-1-amine 4-methoxyphenyl C₉H₁₃NO 151.21 Aromatic, electron-donating OCH₃
Key Observations:
  • Cycloaliphatic vs. Aromatic Backbones : The target compound’s cyclopentyl group confers rigidity and lipophilicity, contrasting with the planar aromatic rings in analogues like F-MBA or trifluoromethylphenyl derivatives. This structural difference may influence solubility and membrane permeability in biological systems .
  • In contrast, vicinal difluoro groups (e.g., 3,4-difluorophenyl) enhance dipole interactions in aromatic systems .
  • Chirality: (S)-1-(3,4-Difluorophenyl)ethan-1-amine exhibits enantiomer-specific bioactivity, a feature absent in the non-chiral target compound .

Physicochemical and Functional Properties

Collision Cross-Section (CCS)

The target compound’s predicted CCS values (133.1–141.8 Ų) suggest moderate compactness, comparable to halogenated aromatic amines like Br-MBA (137.0 Ų for [M+Na-2H]⁻) . Cycloaliphatic amines generally exhibit higher CCS than linear aliphatic analogues due to ring-induced spatial hindrance.

Electronic Effects
  • Electron-Withdrawing Groups : The trifluoromethyl group in 2-[3-(trifluoromethyl)phenyl]ethan-1-amine reduces amine basicity (pKa ~8–9) compared to the target compound’s cycloaliphatic amine (predicted pKa ~10–11) .
  • Fluorine Substitution : Geminal difluoro groups on the cyclopentyl ring may enhance metabolic stability by resisting oxidative degradation, a trait shared with fluorinated aromatics like F-MBA .

Q & A

Q. What are the recommended synthetic routes for 1-(3,3-Difluorocyclopentyl)ethan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 3,3-difluorocyclopentanone with ethylamine derivatives. Palladium-catalyzed hydrogenation under mild conditions (H₂ at 1 atm, aqueous medium) is effective for reducing intermediates like oximes or imines . Alternatively, tert-butyl carbamate intermediates (e.g., tert-butyl (3,3-difluorocyclopentyl)carbamate) can be deprotected using HCl to yield the primary amine, achieving >95% purity . Optimization of reaction time, temperature (25–50°C), and catalyst loading (5–10% Pd/C) is critical to avoid over-reduction or side-product formation.

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation. Waste must be segregated and treated by certified hazardous waste services to avoid environmental contamination .

Q. What analytical techniques are essential for characterizing this compound and confirming purity?

  • Methodological Answer :
  • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ = ~178.1 g/mol) .
  • NMR : ¹⁹F NMR resolves fluorine environments (δ -110 to -130 ppm for CF₂ groups), while ¹H/¹³C NMR identifies cyclopentyl and amine protons .
  • X-ray Crystallography : Validates stereochemistry and crystal packing for structural studies .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of 3,3-difluoro substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The CF₂ group increases electrophilicity of the cyclopentyl ring, enhancing susceptibility to nucleophilic attack. For example, in SN2 reactions, the amine’s nucleophilicity is reduced due to inductive effects, requiring stronger bases (e.g., LDA) for deprotonation. Computational modeling (DFT) can quantify charge distribution, while kinetic studies under varying pH (6–10) reveal rate dependencies .

Q. What strategies address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Solvent Calibration : Ensure deuterated solvents (CDCl₃ vs. DMSO-d₆) are consistent, as shifts vary by solvent.
  • Dynamic Effects : Rotamers in the cyclopentyl ring may cause splitting; variable-temperature NMR (VT-NMR) at -40°C to 80°C clarifies conformational dynamics .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., (3,3-difluorocyclopentyl)methanamine ).

Q. How can enantioselective synthesis of chiral this compound be achieved?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example:
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives .
  • Enzymatic Methods : Lipase-mediated kinetic resolution of esters .
  • Asymmetric Hydrogenation : Chiral Ru or Ir catalysts (e.g., BINAP ligands) for imine reduction, achieving >90% ee .

Q. What are the mechanistic implications of fluorine substitution on the compound’s stability under oxidative conditions?

  • Methodological Answer : Fluorine’s electronegativity stabilizes adjacent C-H bonds, reducing oxidation rates. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products (e.g., cyclopentene byproducts via β-fluorine elimination). Radical scavengers (e.g., BHT) mitigate peroxide formation in long-term storage .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting purity reports (e.g., 95% vs. 98%) across sources?

  • Methodological Answer :
  • Batch Variability : Compare synthesis protocols (e.g., recrystallization vs. column chromatography).
  • Analytical Method Calibration : Standardize HPLC conditions (flow rate, column type) between labs.
  • Impurity Profiling : Use HRMS to identify trace byproducts (e.g., residual tert-butyl carbamate ).

Experimental Design Considerations

Q. What in silico tools predict the compound’s pharmacokinetic properties for biological studies?

  • Methodological Answer :
  • ADME Prediction : Software like SwissADME calculates logP (~2.1), solubility (-3.2 log mol/L), and blood-brain barrier permeability.
  • Docking Studies : Molecular dynamics simulations (AutoDock Vina) assess binding to targets like amine receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.